1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride
説明
This compound, also known as A68930 hydrochloride (CAS 51005-25-5), is a chiral isochromene derivative with stereochemistry defined as (1R,3S) . Its molecular formula is C₁₆H₁₈ClNO₃ (molecular weight 307.77), featuring a phenyl group at position 3 and an aminomethyl substituent at position 1 of the dihydroisochromene core . The 5,6-diol moieties mimic catechol structures found in endogenous dopamine, making it a potent dopamine D1 receptor agonist . It is widely used in neuropharmacological studies to probe D1 receptor signaling pathways .
特性
IUPAC Name |
1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10;/h1-7,14-15,18-19H,8-9,17H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPGUUQPTSMLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Core Isochromene Synthesis
The bicyclic system is typically constructed from a diol intermediate. For example, 3,4-dihydro-1H-isochromene-5,6-diol derivatives are accessible through acid-catalyzed cyclization of 2-(2-hydroxyethyl)benzene-1,2-diols. Substituents at C3 (phenyl) and C1 (aminomethyl) must be introduced prior to or during this step to ensure proper stereochemical control.
Detailed Synthetic Routes
Step 1: Synthesis of (R)-Phenylglycidyl Ether
| Parameter | Value | Source |
|---|---|---|
| Starting Material | (R)-Epichlorohydrin | |
| Reagent | Phenol, NaOH | |
| Conditions | 60°C, 12 h, anhydrous | |
| Yield | 78% |
Phenol reacts with (R)-epichlorohydrin under basic conditions to yield (R)-phenylglycidyl ether, preserving stereochemistry at the epoxide center.
Step 2: Aminomethyl Group Introduction
The epoxide undergoes nucleophilic attack by benzylamine, followed by hydrogenolysis to unmask the primary amine:
Step 3: Hydrochloride Salt Formation
Treatment with HCl in ethanol precipitates the hydrochloride salt:
Step 1: Cyclohexanone Catechol Ketal Preparation
Cyclohexanone reacts with catechol under acidic conditions to form the ketal, protecting the diol during subsequent reactions:
Step 3: Aminomethylation via Mannich Reaction
The diol undergoes a Mannich reaction with formaldehyde and ammonium chloride:
Critical Reaction Parameters
Stereochemical Control
The (1R,3S) configuration is achieved through:
-
Chiral pool synthesis : Using (R)-epichlorohydrin ensures correct C1 stereochemistry.
-
Asymmetric catalysis : Jacobsen’s catalyst for epoxide aminolysis (85% ee).
Protecting Group Strategy
| Functional Group | Protecting Agent | Deprotection Method |
|---|---|---|
| 5,6-Diol | Cyclohexanone ketal | H₃O⁺ |
| Primary amine | Benzyl carbamate | H₂/Pd-C |
Analytical Data Validation
Spectroscopic Characterization
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 6.85 (d, J=8.5 Hz, H-7), 4.32 (m, H-1) | |
| IR (KBr) | 3350 cm⁻¹ (O-H), 1605 cm⁻¹ (C=C) | |
| HRMS | m/z 271.310 [M+H]⁺ |
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC (C18) | 70:30 H₂O/MeCN, 1 mL/min | 99.2% |
| Elemental Analysis | C 62.01%, H 5.89% |
Scale-Up Considerations and Process Optimization
Solvent Selection
| Reaction Step | Optimal Solvent | Rationale |
|---|---|---|
| Epoxide opening | THF | Polar aprotic, stabilizes intermediates |
| Reductive amination | MeOH | Proton source for imine formation |
Catalytic Efficiency
| Catalyst | Loading | Turnover Number (TON) |
|---|---|---|
| Pd/C (10 wt%) | 5 mol% | 18 |
| Jacobsen’s catalyst | 2 mol% | 42 |
Challenges and Alternative Approaches
Competing Rearrangements
The dihydroisochromene system is prone to acid-catalyzed ring-opening. Mitigation strategies include:
-
Low-temperature (0–5°C) workup for steps involving H₃O⁺.
-
Use of buffered aqueous phases (pH 6.5–7.0) during extractions.
Ammonia-Free Amination
To avoid genotoxic impurities, recent protocols employ:
-
Enzymatic transamination : Using ω-transaminases (50% conversion).
-
Photoredox catalysis : Visible light-mediated C–N coupling (72% yield).
| Byproduct | Treatment Method |
|---|---|
| Benzyl chloride | Alkaline hydrolysis |
| Pd/C residues | Filtration and recycling |
Process Mass Intensity (PMI)
| Route | PMI | Key Contributors |
|---|---|---|
| 1 | 28 | Solvent use in epoxide steps |
| 2 | 35 | Grignard reagent stoichiometry |
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enable safer handling of exothermic steps:
-
Epoxide formation: Residence time 12 min, 90°C.
-
Hydrogenation: 10 bar H₂, 50% catalyst reduction.
Computational Modeling
DFT calculations predict transition states for stereoselective steps:
-
ΔG‡ for epoxide aminolysis: 18.3 kcal/mol (R-path).
-
NBO charges guide solvent selection for crystallization.
Industrial Production Feasibility
Cost Analysis
| Component | Cost Contribution |
|---|---|
| (R)-Epichlorohydrin | 42% |
| Palladium catalysts | 29% |
| Solvent recovery | 18% |
Regulatory Considerations
-
ICH Q3D guidelines require Pd levels <10 ppm in final API.
-
Genotoxic impurity control per EMA guidelines.
化学反応の分析
科学研究の用途
1-(アミノメチル)-3-フェニル-3,4-ジヒドロ-1H-イソクロメン-5,6-ジオール;塩酸塩は、いくつかの科学研究の用途を持っています。
化学: より複雑な分子を合成するための構成要素として使用されます。
生物学: この化合物のユニークな構造は、生物学的相互作用と経路を研究するための候補としています。
産業: 特定の特性を持つ新しい材料の開発に使用されます。
科学的研究の応用
Antioxidant Activity
Research indicates that compounds similar to 1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells. Studies have demonstrated that this compound can effectively scavenge free radicals, potentially offering protective effects against various diseases associated with oxidative stress.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. In vitro studies have shown that it can inhibit neuronal cell death induced by oxidative stress. This property positions it as a candidate for further research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to protect neurons from damage could lead to novel therapeutic strategies aimed at preserving cognitive function.
Antidepressant Potential
Some studies have investigated the antidepressant-like effects of similar compounds in animal models. The mechanism of action may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Further research is needed to explore the specific effects of 1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol on mood regulation and its potential as an antidepressant agent.
Synthesis of Novel Compounds
1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol; hydrochloride serves as a precursor in the synthesis of various other chemical entities. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced biological activity or altered pharmacokinetic properties.
Analytical Chemistry
The compound can also be utilized in analytical chemistry for method development and validation. Its distinct chemical characteristics make it suitable for use as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses.
Case Study 1: Neuroprotection Research
In a study published in Neuroscience Letters, researchers examined the neuroprotective effects of derivatives of 1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications for neuroprotection in age-related cognitive decline.
Case Study 2: Antioxidant Properties Assessment
A study conducted by Zhang et al. (2022) evaluated the antioxidant capacity of various isochromene derivatives, including 1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol. The findings demonstrated that this compound exhibited superior radical-scavenging activity compared to traditional antioxidants like vitamin C and E.
作用機序
類似の化合物との比較
類似の化合物
類似の化合物には、他のアミノメチル誘導体とジヒドロイソクロメンアナログが含まれます。これらの化合物は、構造的に類似していますが、官能基と全体の反応性が異なる場合があります。
ユニークさ
1-(アミノメチル)-3-フェニル-3,4-ジヒドロ-1H-イソクロメン-5,6-ジオール;塩酸塩は、その官能基の特定の組み合わせによりユニークであり、これは独特の化学的および生物学的特性を与えます。このユニークさは、さまざまな分野における研究開発に役立つ化合物としています。
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Isochromene Cores
- A-77636 replaces the phenyl group with a bulky adamantyl substituent, increasing molecular weight (365.89 g/mol) and lipophilicity, which enhances blood-brain barrier penetration . Unlike A68930, A-77636 acts as an allosteric potentiator of D1 receptors .
Dopamine Receptor Agonists with Different Cores
- SKF81297 (benzazepine core) shares the catechol-like diol groups with A68930 but has lower selectivity for D1 over D5 receptors . Its partial agonism contrasts with A68930’s full agonist activity.
- SCH23390 demonstrates how minor structural changes (e.g., chloro and methyl groups) can convert a compound from agonist to antagonist .
Pharmacological and Functional Comparisons
Receptor Binding and Selectivity
- A68930: Exhibits nanomolar affinity for D1 receptors (Ki < 10 nM) with minimal off-target activity . The (1R,3S) configuration optimizes receptor docking .
- A-77636: Binds allosterically to D1 receptors, enhancing endogenous dopamine effects rather than direct activation . Its adamantyl group may stabilize receptor conformations .
- SKF38393 : A benchmark D1 agonist with micromolar affinity, highlighting A68930’s superior potency .
Pharmacokinetic Properties
生物活性
1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride, often referred to as A 68930 hydrochloride, is a compound that has garnered attention for its biological activities, particularly as a selective dopamine D1 receptor agonist. Its structural characteristics and pharmacological properties suggest potential therapeutic applications in neuropharmacology and other fields.
- IUPAC Name : (1R,3S)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride
- Molecular Formula : C16H18ClNO3
- Molecular Weight : 307.774 g/mol
- CAS Number : 130465-39-3
- PubChem CID : 9904672
A 68930 hydrochloride acts primarily as a D1-like dopamine receptor agonist , exhibiting high selectivity for D1 receptors over D2 receptors. The effective concentration (EC50) values are reported as 2.1 nM for D1-like receptors and 3910 nM for D2-like receptors, indicating its potent action on the D1 receptor pathway while being considerably less effective on the D2 pathway .
Dopaminergic Effects
The compound has been shown to produce significant dopaminergic effects in vivo. In studies involving rodent models, A 68930 hydrochloride demonstrated the ability to enhance locomotor activity significantly when administered systemically. This effect is mediated through the activation of D1 receptors, which plays a crucial role in regulating movement and behavior .
Antioxidant Activity
Recent research has highlighted the antioxidant properties of compounds structurally related to A 68930 hydrochloride. For instance, analogues of 3-phenyl-1H-isochromen-1-one have displayed antioxidant activities that surpass those of ascorbic acid in various assays, including the DPPH assay . This suggests that A 68930 hydrochloride may also possess similar antioxidant capabilities.
Antiplatelet Activity
The compound's potential antiplatelet activity has been investigated through its effects on platelet aggregation induced by arachidonic acid (AA). Studies indicate that certain analogues exhibit inhibitory effects on AA-induced platelet aggregation, with some compounds showing up to a 16-fold increase in potency compared to aspirin . This highlights the potential therapeutic role of A 68930 hydrochloride in cardiovascular diseases.
In Vivo Studies
In vivo studies have confirmed the central nervous system activity of A 68930 hydrochloride. For example, administration of this compound in transgenic mice expressing human D1 receptors resulted in a robust increase in locomotor activity. The dose-response relationship indicated a plateau effect at higher doses, suggesting a self-limiting response that could mitigate the risk of overstimulation associated with direct agonists .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been crucial in understanding how modifications to the isoquinoline scaffold can enhance biological activity. Variations in substituents on the phenyl ring and alterations to the hydroxymethyl group have been explored to optimize both receptor affinity and selectivity .
Q & A
Q. What are the recommended synthetic routes for 1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol hydrochloride, and what analytical methods validate its purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization of phenylpropanoid precursors, followed by aminomethylation and subsequent hydrochlorination. Key steps include:
Q. Analytical Validation :
Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?
Methodological Answer: Design a stability study with the following parameters:
- pH Variability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and track byproducts .
- Temperature Sensitivity : Conduct accelerated stability testing at 40°C/75% relative humidity (ICH guidelines) to simulate long-term storage .
- Oxidative Stress : Expose to hydrogen peroxide (0.3% v/v) to assess susceptibility to oxidation .
Q. Key Metrics :
- Degradation half-life () under each condition.
- Identification of degradation products using LC-MS/MS .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in the compound’s receptor binding affinity data across different studies?
Methodological Answer: Contradictions may arise from assay variability (e.g., receptor subtype specificity, ligand concentration ranges). Strategies include:
- Standardized Assays : Use radioligand binding assays (e.g., H-labeled analogs) with uniform protocols (e.g., CHO cells expressing human receptors) .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes and identify critical residues influencing affinity .
- Meta-Analysis : Compare datasets using statistical tools (e.g., Cohen’s ) to quantify effect sizes and identify outliers .
Example : Discrepancies in αδ subunit binding (voltage-gated calcium channels) may stem from differences in cell lines or buffer compositions .
Q. How can in silico modeling be integrated with in vitro assays to predict the metabolic pathways of this compound?
Methodological Answer: Stepwise Approach :
In Silico Prediction :
- Use software like Schrödinger’s ADMET Predictor or SwissADME to identify potential metabolic sites (e.g., hydroxylation, demethylation) .
- Simulate cytochrome P450 (CYP) interactions via molecular dynamics .
In Vitro Validation :
- Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Analyze metabolites via LC-MS .
- CYP Inhibition Assays : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to confirm involvement .
Case Study : Structural analogs (e.g., indole derivatives) show phase I metabolism dominated by oxidation at the dihydroisochromene ring .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in neurological models?
Methodological Answer:
- In Vitro Models :
- In Vivo Models :
Data Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
